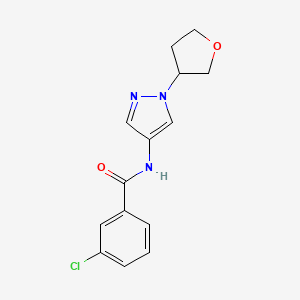

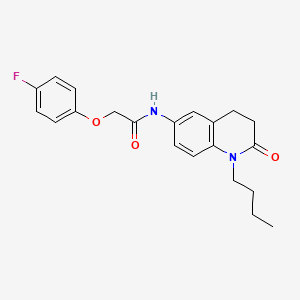

![molecular formula C26H23N3O B2593928 3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-87-3](/img/structure/B2593928.png)

3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that contains a pyrazolo[4,3-c]quinoline core structure. This core is a bicyclic system with a pyrazole ring fused to a quinoline . The compound also has ethyl and methyl substituents on the phenyl rings and a methoxy group attached to the quinoline ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]quinoline core, along with the various substituents . Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used for structural analysis .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[4,3-c]quinoline core and the various substituents . The aromatic rings could participate in electrophilic aromatic substitution reactions, while the methoxy group might be involved in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Efficient methods for synthesizing quinolinyl chalcones containing a pyrazole group have been developed, showcasing promising antimicrobial properties and moderate antioxidant activity. These compounds were synthesized using Claisen–Schmidt condensation under ultrasonic methods, yielding high-quality products characterized by spectroscopic and crystallographic methods (Prasath et al., 2015).

- The discovery of a pyrazolo-quinoline compound (SCH 51344) inhibiting ras transformation by a novel mechanism highlights the potential of quinoline derivatives in cancer research. This compound affects morphological changes, actin filament organization, and anchorage-independent growth in ras-transformed cells (Kumar et al., 1995).

- Studies on the supramolecular aggregation of dihydrobenzopyrazoloquinolines have revealed the impact of substitution on the dimensionality of their aggregation. This work provides insight into the structural intricacies of these compounds, which could influence their applications in materials science and pharmacology (Portilla et al., 2005).

Potential Applications

- The optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied, indicating their utility in materials science, especially in the development of organic light-emitting diodes (OLEDs). These studies emphasize the versatility of quinoline derivatives in the fabrication of electronic and photonic devices (Zeyada et al., 2016).

- Novel quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, presenting a significant advance in the development of targeted cancer therapies. These compounds exhibit excellent oral bioavailability and have shown efficacy in disease-relevant models (Degorce et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-4-18-7-9-19(10-8-18)25-23-16-27-24-14-13-21(30-3)15-22(24)26(23)29(28-25)20-11-5-17(2)6-12-20/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDYAUFBZBWAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

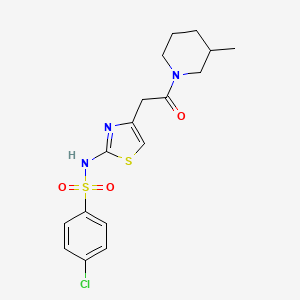

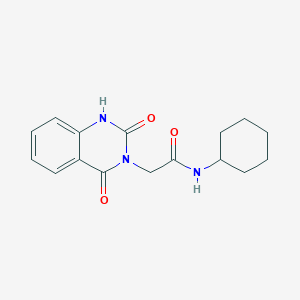

![N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2593852.png)

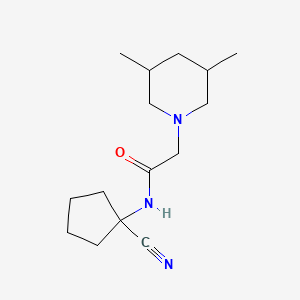

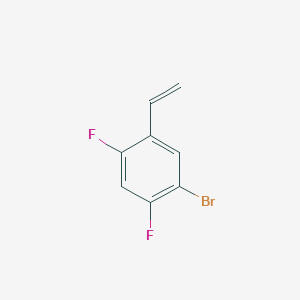

![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)

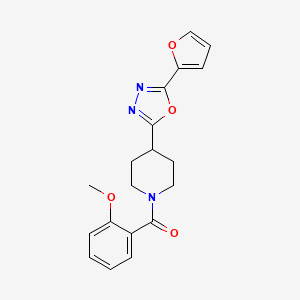

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)

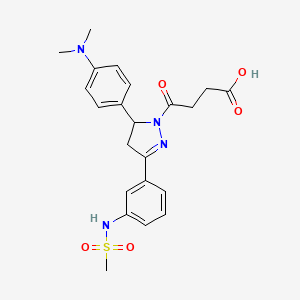

![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)

![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)

![N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593867.png)